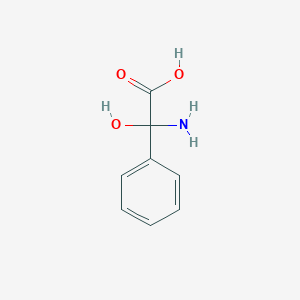
Benzeneacetic acid, alpha-amino-alpha-hydroxy- (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetic acid, alpha-amino-alpha-hydroxy- (9CI) is an organic compound that features both an amino group and a hydroxy group attached to a phenylacetic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzeneacetic acid, alpha-amino-alpha-hydroxy- (9CI) can be synthesized through several methods. One common approach involves the hydrolysis of benzyl cyanide, which yields phenylacetic acid. This process typically uses sulfuric acid as a catalyst . Another method involves the oxidation of phenethyl alcohol using acidified potassium permanganate (KMnO4) .
Industrial Production Methods
Industrial production of amino(hydroxy)phenylacetic acid often involves large-scale hydrolysis and oxidation reactions. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. For instance, using concentrated hydrochloric acid or sulfuric acid as catalysts can enhance the efficiency of the hydrolysis process .
Análisis De Reacciones Químicas
Types of Reactions
Benzeneacetic acid, alpha-amino-alpha-hydroxy- (9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield phenylacetic acid derivatives, while reduction with sodium borohydride can produce amino alcohols .
Aplicaciones Científicas De Investigación
Benzeneacetic acid, alpha-amino-alpha-hydroxy- (9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of amino(hydroxy)phenylacetic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in metabolic processes. The presence of both amino and hydroxy groups allows it to participate in various biochemical reactions, influencing cellular functions and signaling pathways .
Comparación Con Compuestos Similares
Benzeneacetic acid, alpha-amino-alpha-hydroxy- (9CI) can be compared with other similar compounds such as:
Phenylacetic acid: Lacks the amino and hydroxy groups, making it less versatile in chemical reactions.
Hydroxyphenylacetic acid: Contains a hydroxy group but lacks the amino group, limiting its applications in certain biochemical processes.
Aminophenylacetic acid:
Conclusion
Benzeneacetic acid, alpha-amino-alpha-hydroxy- (9CI) is a versatile compound with significant potential in various scientific and industrial applications. Its unique structural properties enable it to participate in a wide range of chemical reactions, making it a valuable building block in organic synthesis and research.
Propiedades
Número CAS |
188891-48-7 |
|---|---|
Fórmula molecular |
C8H9NO3 |
Peso molecular |
167.16 g/mol |
Nombre IUPAC |
2-amino-2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C8H9NO3/c9-8(12,7(10)11)6-4-2-1-3-5-6/h1-5,12H,9H2,(H,10,11) |
Clave InChI |
GEZVQLBTOKKPBO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)O)(N)O |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)O)(N)O |
Sinónimos |
Benzeneacetic acid, alpha-amino-alpha-hydroxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















